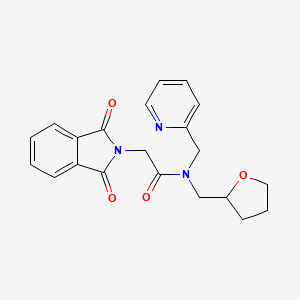![molecular formula C24H30N6O2 B4247099 (3S,4S)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol](/img/structure/B4247099.png)
(3S,4S)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
概要
説明
The compound (3S,4S)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol** is a complex organic molecule that features a combination of imidazole, pyridine, piperazine, and pyrrolidinol moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol** typically involves multi-step organic synthesis. The process may start with the preparation of the imidazole derivative, followed by the introduction of the methoxyphenyl group. Subsequent steps involve the formation of the pyrrolidinol ring and the attachment of the pyridinyl-piperazine moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization. The scalability of the synthesis would be a key consideration for industrial production.
化学反応の分析
Types of Reactions
(3S,4S)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol** can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines
科学的研究の応用
(3S,4S)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol** has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
作用機序
The mechanism of action of (3S,4S)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol** involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and pain.
類似化合物との比較
Similar Compounds
- (3S,4S)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol** can be compared to other compounds with similar structures, such as:
- 1-(4-methoxyphenyl)-1H-imidazole
- 4-(2-pyridinyl)-1-piperazine
- 3-pyrrolidinol
Uniqueness
The uniqueness of (3S,4S)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol** lies in its combination of multiple functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
(3S,4S)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-32-20-7-5-19(6-8-20)30-11-10-26-24(30)18-27-16-21(22(31)17-27)28-12-14-29(15-13-28)23-4-2-3-9-25-23/h2-11,21-22,31H,12-18H2,1H3/t21-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOHQGNFDPSZIA-VXKWHMMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2CN3CC(C(C3)O)N4CCN(CC4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C=CN=C2CN3C[C@@H]([C@H](C3)O)N4CCN(CC4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-N'-[(6-methylpyridin-2-yl)methyl]-N'-(3-thienylmethyl)ethane-1,2-diamine](/img/structure/B4247025.png)
![(3S*)-1,3-dimethyl-4-({5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-piperazinone](/img/structure/B4247026.png)
![2-methoxy-5-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol](/img/structure/B4247034.png)
![N-{1-[4-(methylsulfonyl)phenyl]ethyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B4247039.png)



![1-(3-cyclopropylpropanoyl)spiro[azepane-4,2'-chromene]](/img/structure/B4247087.png)
![3-hydroxy-1-(3-methylbenzyl)-3-[(propylamino)methyl]-2-piperidinone](/img/structure/B4247094.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B4247127.png)
![5-(2,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B4247135.png)

![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-6-quinoxalinecarboxamide](/img/structure/B4247146.png)
![N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4247154.png)
